

Comprehensive Spectroscopic Characterization of Butyl 2-methoxyethyl ether (BMEE)

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Compound of Interest

Compound Name: *Butyl 2-methoxyethyl ether*

CAS No.: 500005-29-8

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CAS Registry Number: 5137-45-1 IUPAC Name: 1-Butoxy-2-methoxyethane Synonyms: Ethylene glycol butyl methyl ether, Methyl butyl cellosolve Molecular Formula:

Molecular Weight: 132.20 g/mol

Executive Summary

Butyl 2-methoxyethyl ether (BMEE) is an amphiphilic glycol ether solvent used frequently in organometallic synthesis and as a coupling agent in drug formulation.^[1] Its structural duality—possessing both a lipophilic butyl chain and a hydrophilic methoxy-ethoxy tail—makes it a versatile solvent but also complicates its spectroscopic identification due to overlapping signals with common contaminants like peroxides or hydrolysis products (butanol/methoxyethanol).^[1]

This technical guide provides a definitive spectroscopic atlas for BMEE, focusing on Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).^[1] It includes self-validating protocols to distinguish BMEE from its degradation products, ensuring high-fidelity data for regulatory and research applications.^[1]

Part 1: Molecular Architecture & Properties

Understanding the electronic environment of BMEE is prerequisite to interpreting its spectra.^[1]

The molecule consists of three distinct domains:

- The Methoxy Terminus: A singlet-producing, deshielded environment.^[1]

- The Ethylene Bridge: A conductive ether linkage prone to specific MS fragmentation.[1]
- The Butyl Tail: A lipophilic chain providing characteristic alkyl multiplets.[1]

Physical Property Table

Property	Value	Relevance to Spectroscopy
Boiling Point	~149°C	High BP requires extended vacuum for NMR sample drying.[1]
Density	0.83 g/mL	Used for calculating molarity in quantitative NMR (qNMR).[1]
Solubility	Amphiphilic	Soluble in , , and .[1]
Refractive Index	1.40 - 1.41	Quick purity check prior to spectral analysis.[1]

Part 2: Nuclear Magnetic Resonance (NMR) Characterization

The NMR spectrum of BMEE is characterized by the resolution of the ether backbone.[1] The critical quality attribute (CQA) in the proton spectrum is the integral ratio of the methoxy singlet to the terminal methyl triplet.[1]

NMR Data (400 MHz,)

The proton spectrum should show no exchangeable protons (no broad singlets).[1] The presence of a broad singlet at

2.0–4.0 ppm indicates hydrolysis to alcohols.[1]

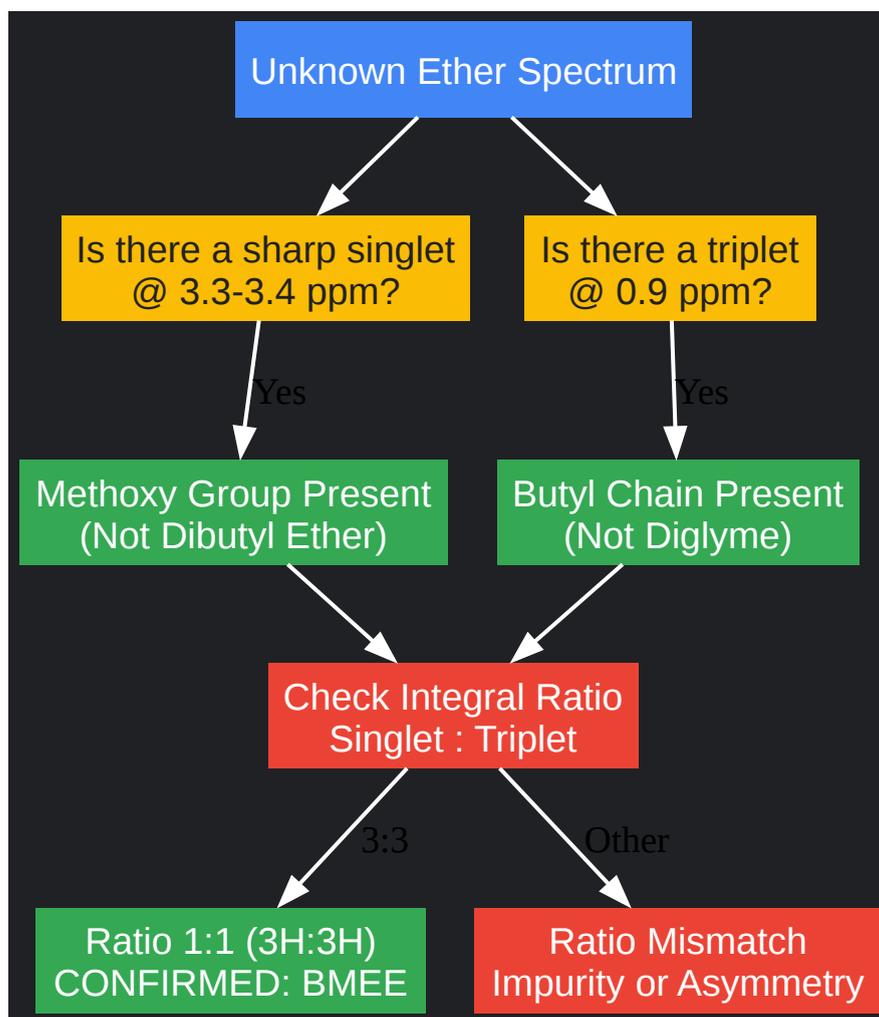
Assignment	Shift (, ppm)	Multiplicity	Integral	Coupling (, Hz)	Structural Fragment
A	0.91	Triplet (t)	3H	7.4	(Terminal)
B	1.36	Sextet (m)	2H	7.4	
C	1.57	Quintet (m)	2H	7.0	
D	3.38	Singlet (s)	3H	-	(Methoxy)
E	3.46	Triplet (t)	2H	6.8	
F	3.52 - 3.58	Multiplet (m)	4H	-	

NMR Data (100 MHz,)

Assignment	Shift (, ppm)	Carbon Type	Notes
C1	13.9		Butyl terminal
C2	19.3		Butyl internal
C3	31.7		Butyl internal
C4	59.0		Methoxy carbon (Diagnostic)
C5	70.2		Ethylene bridge
C6	71.1		Butyl ether linkage
C7	72.0		Ethylene bridge

Structural Assignment Logic (Visualization)

The following diagram illustrates the logical flow for assigning the NMR signals to the BMEE structure, distinguishing it from symmetric ethers (like dibutyl ether) or diglyme.



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Figure 1: Decision tree for confirming BMEE structure via ^1H NMR integration logic.

Part 3: Mass Spectrometry (MS) & Fragmentation

For glycol ethers, Electron Ionization (EI) often yields a weak or absent molecular ion (

).^[1] Identification relies on characteristic ether cleavage patterns.^[1]

Ionization Mode: EI (70 eV) Molecular Ion: m/z 132 (Weak < 1%)

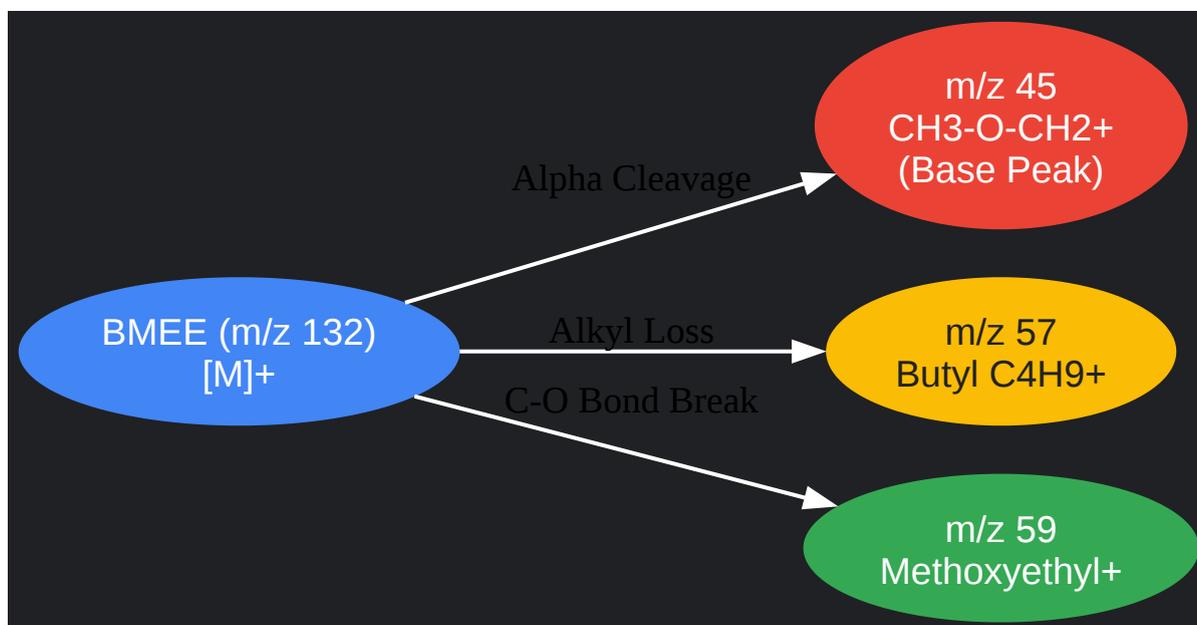
Key Fragmentation Pathways^[1]

- -Cleavage (Dominant): Cleavage adjacent to the ether oxygen stabilizes the positive charge.^[1]

- McLafferty Rearrangement: Less common in simple glycol ethers but possible in the butyl chain.[1]

m/z	Intensity	Fragment Structure	Mechanism
45	100% (Base)		-cleavage at methoxy end
59	High		Cleavage of butyl chain
57	Medium		Butyl carbocation
87	Medium		Loss of methoxymethyl
132	Trace		Molecular Ion

Fragmentation Workflow



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Figure 2: Primary fragmentation pathways observed in EI-MS for BMEE.

Part 4: Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is primarily used here for purity profiling—specifically to detect moisture (broad OH) or peroxide formation (carbonyl/O-O bands).[1]

Sampling: Neat liquid (ATR or KBr plates).

Wavenumber ()	Intensity	Assignment	Diagnostic Value
2950 - 2850	Strong	C-H Stretch ()	Alkyl chain confirmation.
1120	Very Strong	C-O-C Asym.[1] Stretch	Characteristic ether "fingerprint".[1]
1460	Medium	Scissoring	General alkyl.
3400 (Broad)	Absent	O-H Stretch	Must be absent. Presence indicates hydrolysis or wet sample.[1]
1720	Absent	C=O[1] Stretch	Must be absent. Presence indicates oxidation.[1]

Part 5: Quality Control & Self-Validating Protocols

In drug development, ensuring the solvent is free of reactive impurities is critical.[1]

Protocol 1: The "Dry-Ether" Validation (NMR)

Objective: Confirm BMEE is free of water and hydrolysis products (2-methoxyethanol or butanol).[1]

- Sample Prep: Dissolve 10 mg BMEE in 0.6 mL anhydrous

(stored over molecular sieves).

- Acquisition: Run ¹H NMR (16 scans).
- Validation Check:
 - Zoom into 1.5 - 4.0 ppm.^{[1][2]}
 - If a broad singlet appears (moves with shake), the sample is wet.^[1]
 - Pass Criteria: Integral of Methoxy Singlet (3.38 ppm) divided by Terminal Methyl Triplet (0.91 ppm) must equal ^[1].

Protocol 2: Peroxide Detection (Chemical/IR)

Glycol ethers form explosive peroxides upon storage.^[1]

- Rapid Test: Add 1 mL BMEE to 1 mL 10% KI solution + trace starch. Blue color = Peroxides.^[1]
- Spectral Check: Look for weak band at 880 (O-O stretch) or carbonyl growth at 1720 in IR.^[1]

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